molecular formula C19H18FN3O2 B12186877 N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12186877
M. Wt: 339.4 g/mol
InChI Key: YIRQLULCIDPAMA-UHFFFAOYSA-N
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Description

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can be achieved through a multi-step process involving the Fischer indole synthesis and subsequent N-alkylation. The Fischer indole synthesis involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[2-[(2-fluorobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H18FN3O2/c1-23-16-9-5-2-6-13(16)12-17(23)19(25)22-11-10-21-18(24)14-7-3-4-8-15(14)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25)

InChI Key

YIRQLULCIDPAMA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CC=C3F

Origin of Product

United States

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